molecular formula C8H8F2N2O B13514169 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Cat. No.: B13514169
M. Wt: 186.16 g/mol
InChI Key: AAPAHMKOSORLFK-UHFFFAOYSA-N
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Description

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H8F2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method involves the reaction of a difluorinated intermediate with hydrazine to form the indazole ring, followed by oxidation to introduce the carbaldehyde group .

Industrial Production Methods

the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development .

Biological Activity

5,5-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈F₂N₂O. The compound features a tetrahydroindazole core with difluoromethyl substitutions that are critical for its biological activity.

PropertyValue
Molecular FormulaC₈H₈F₂N₂O
Molecular Weight182.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • FGFR Inhibition : A related indazole derivative showed an IC50 value of less than 4.1 nM against FGFR1 . This suggests that this compound may possess similar inhibitory capabilities.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A series of related indazole compounds demonstrated notable anti-inflammatory activity in the carrageenan edema test. The most active compound from this series had an ED50 value of 3.5 mg/kg .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole ring can significantly influence potency and selectivity:

  • Position 3 and 4 Substituents : The presence of electron-withdrawing groups at these positions enhances the compound's ability to interact with target enzymes or receptors.
  • Fluorine Substitutions : The introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability .

Case Study 1: Antitumor Efficacy

In a study evaluating various indazole derivatives for their antitumor efficacy, a derivative structurally similar to this compound was tested against multiple cancer cell lines. It exhibited potent growth inhibition with IC50 values ranging from 25 nM to 77 nM across different cell lines .

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition revealed that indazole derivatives could effectively inhibit kinases involved in cancer progression. The compound's structural features were pivotal in mediating these interactions .

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carbaldehyde

InChI

InChI=1S/C8H8F2N2O/c9-8(10)2-1-6-5(3-8)7(4-13)12-11-6/h4H,1-3H2,(H,11,12)

InChI Key

AAPAHMKOSORLFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1NN=C2C=O)(F)F

Origin of Product

United States

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